An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Physicochemical Data
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, with the CAS number 86604-78-6, is a pyridine derivative characterized as a white to light brown powder or crystalline solid.[1][2] Its molecular formula is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol .[1]
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1][3] |
| Molecular Weight | 167.21 g/mol | [1] |
| CAS Number | 86604-78-6 | [1][3] |
| Appearance | White to light brown powder or crystal | [1][2] |
| Melting Point | 56.5-60.5 °C | [1][3] |
| Boiling Point | 289.1 °C at 760 mmHg; 115-135 °C at 0.01 Torr | [1][3] |
| Density | 1.092 g/cm³ (Predicted) | [2][3] |
| pKa | 13.27 ± 0.10 (Predicted) | [2][3] |
| LogP | 1.19930 | [3] |
| Solubility | Slightly soluble in Chloroform | [1][3] |
| Vapor Pressure | 0.00104 mmHg at 25°C | [3] |
| Flash Point | 128.7 °C | [3] |
| Refractive Index | 1.528 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Applications in Drug Development
The primary significance of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol lies in its role as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[1] These drugs are widely used to reduce gastric acid production in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Notably, it is a key intermediate in the production of well-known PPIs like omeprazole and esomeprazole.[1] The synthesis of these drugs involves converting the hydroxyl group of the methanol moiety into a suitable leaving group, which then reacts with a benzimidazole derivative.[1]
Experimental Protocols: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Several synthetic routes to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been developed, with the choice of method often depending on the starting materials, desired scale, and other practical considerations.[4][5] Below are detailed protocols for two common synthetic approaches.
Route 1: From 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
This method involves the hydrolysis of the chloromethyl group.[5][6]
Materials:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Methanol
-
Water
-
Potassium iodide
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
Suspend 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[6]
-
Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the suspension.[1][6]
-
Stir the mixture and heat to reflux for 4 hours.[6]
-
After the reaction is complete, remove the methanol using a rotary evaporator.[1][6]
-
To the remaining residue, add 300 ml of drinking water.[1][6]
-
Extract the aqueous solution three times with 150 ml of dichloromethane each time.[6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Route 2: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile
This two-step process involves the reduction of a nitrile to an amine, followed by conversion to the alcohol.[7][8]
Step 1: Synthesis of 3,5-dimethyl-4-methoxypyridin-2-yl)methanamine
Materials:
-
3,5-dimethyl-4-methoxypyridine-2-carbonitrile
-
Methanol saturated with ammonia
-
Raney® Nickel
-
Hydrogen gas
Procedure:
-
In a suitable autoclave, dissolve the 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.[7]
-
Carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) under an inert atmosphere.[7]
-
Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to 10-50 bar.[7]
-
Heat the reaction to 80-120 °C and maintain stirring until the reaction is complete.[7]
-
After cooling, carefully filter the catalyst. The resulting solution contains the aminomethylpyridine intermediate.[7]
Step 2: Conversion to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Materials:
-
Solution of (3,5-dimethyl-4-methoxypyridin-2-yl)methanamine
-
Aqueous acidic solution (e.g., mineral acid or acetic acid)
-
Sodium nitrite
Procedure:
-
The aminomethylpyridine intermediate is converted to the alcohol via diazotization.[7][8]
-
The reaction is carried out in an aqueous acidic solution.[8]
-
Sodium nitrite is added to the solution, which can be in solid form or as a solution.[8]
-
The final product is then purified by extraction and crystallization or chromatography.[7]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its subsequent use in the production of a proton pump inhibitor.
Caption: Generalized workflow for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its application in the production of Proton Pump Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol CAS#: 86604-78-6 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]





